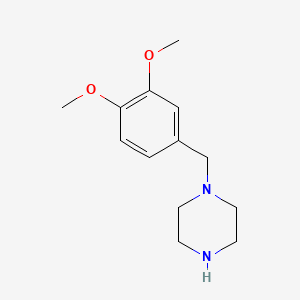

1-(3,4-Dimethoxybenzyl)piperazine

説明

Historical and Contemporary Relevance of Piperazine (B1678402) Scaffolds in Medicinal Chemistry

The journey of piperazine in medicine began with its use as a solvent for uric acid and its subsequent introduction as an anthelmintic agent in 1953. nih.gov The mode of action for its anthelmintic properties generally involves paralyzing parasites, which facilitates their expulsion from the host's body. nih.govwikipedia.org This is thought to occur by blocking acetylcholine (B1216132) at the myoneural junction. wikipedia.org

Overview of the Diverse Pharmacological Activities of Piperazine Derivatives

The chemical versatility of the piperazine nucleus allows for a broad spectrum of pharmacological activities through various substitutions on its nitrogen atoms. wisdomlib.orgijrrjournal.com Even minor modifications to these substitution patterns can lead to significant differences in the medicinal properties of the resulting compounds. wisdomlib.org This has led to the development of piperazine derivatives with a wide range of therapeutic applications.

Piperazine-containing compounds have demonstrated efficacy as:

Antipsychotics: Including atypical antipsychotics like Olanzapine, Perospirone, and Ziprasidone. researchgate.net

Antidepressants: Such as Trazodone, Vilazodone, and Vortioxetine. researchgate.netnih.gov

Antihistamines: Meclizine, Cinnarizine, and Cetirizine are prominent examples. researchgate.net

Anti-inflammatory and Analgesic Agents: Antrafenine is a known piperazine derivative with these properties. researchgate.netthieme-connect.com

Antimicrobials: Exhibiting antibacterial, antifungal, and antiviral activities. wisdomlib.orgnih.gov

Anticancer Agents: A significant number of recently approved drugs fall into this category. researchgate.netwisdomlib.org

Other Activities: Including anticonvulsant, antidiabetic, antimalarial, and cardioprotective effects. wisdomlib.orgresearchgate.netnih.gov

The following table provides a glimpse into the diverse applications of piperazine derivatives:

| Drug Name | Pharmacological Class |

| Olanzapine | Antipsychotic researchgate.net |

| Trazodone | Antidepressant researchgate.net |

| Cetirizine | Antihistamine researchgate.net |

| Antrafenine | Analgesic and Anti-inflammatory researchgate.net |

| Bortezomib | Anticancer researchgate.net |

| Pyrazinamide | Anti-tubercular researchgate.net |

Rationale for Focused Academic Inquiry into 1-(3,4-Dimethoxybenzyl)piperazine Analogues

The focused academic inquiry into this compound and its analogues stems from the established pharmacological importance of both the piperazine core and the dimethoxybenzyl moiety. The dimethoxy substitution pattern on a benzyl (B1604629) ring is a common feature in many biologically active compounds. The exploration of analogues of this compound allows researchers to investigate how modifications to this specific chemical scaffold influence its interaction with biological targets.

This focused research is driven by the potential to discover novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. By systematically altering the structure of this compound and evaluating the pharmacological activities of the resulting analogues, medicinal chemists can elucidate structure-activity relationships (SAR). This knowledge is crucial for the rational design of new drug candidates targeting a variety of diseases, leveraging the proven "privileged" nature of the piperazine scaffold.

Structure

3D Structure

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIFCGFFEZDWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366892 | |

| Record name | 1-(3,4-dimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32231-07-5 | |

| Record name | 1-(3,4-dimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3,4 Dimethoxybenzyl Piperazine and Analogues

Established Synthetic Routes to 1-(3,4-Dimethoxybenzyl)piperazine and its Salts

The primary methods for synthesizing this compound involve creating a carbon-nitrogen bond between the piperazine (B1678402) ring and the 3,4-dimethoxybenzyl group. This is typically accomplished through reductive alkylation or direct alkylation pathways.

Reductive Alkylation Approaches in Piperazine Synthesis

Reductive amination, also known as reductive alkylation, is a widely employed one-pot method for producing N-alkylated amines. organic-chemistry.orgarkat-usa.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgarkat-usa.org

For the synthesis of this compound, this involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with piperazine. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a suitable reducing agent. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option that is particularly effective for this transformation. organic-chemistry.orgnih.gov Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation with agents like palladium on carbon (Pd/C) under a hydrogen atmosphere. organic-chemistry.org For instance, a general procedure involves dissolving 3,4,5-trimethoxybenzaldehyde (B134019) and piperazine in a polar solvent like methanol (B129727), followed by hydrogenation with a Pd/C catalyst. This approach is advantageous as it often minimizes the formation of over-alkylated byproducts. nih.gov

| Component | Role | Example | Reference |

|---|---|---|---|

| Amine | Nucleophile | Piperazine | |

| Carbonyl Compound | Electrophile | 3,4-Dimethoxybenzaldehyde | |

| Reducing Agent | Hydride Source | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | organic-chemistry.orgnih.gov |

| Catalyst (for hydrogenation) | Facilitates Reduction | Palladium on Carbon (Pd/C) | |

| Solvent | Reaction Medium | Methanol, Ethanol |

Direct Alkylation via Reaction of 3,4-Dimethoxybenzyl Halides with Piperazine

Direct N-alkylation represents a straightforward and frequently reported method for synthesizing this compound. google.com This reaction is a nucleophilic substitution where a nitrogen atom of the piperazine ring attacks the electrophilic benzylic carbon of a 3,4-dimethoxybenzyl halide, displacing the halide to form the N-benzylated product. The most commonly used halide is 3,4-dimethoxybenzyl chloride, which can be prepared from the corresponding veratryl alcohol using thionyl chloride. prepchem.com

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as potassium carbonate or sodium hydroxide (B78521) is typically added. prepchem.com The reaction is often carried out in organic solvents like xylene, dimethylformamide (DMF), or dichloromethane. prepchem.com A significant challenge in this method is controlling the degree of alkylation. Since piperazine has two secondary amine groups, both mono- and di-alkylation can occur. To favor mono-alkylation, a large excess of piperazine is often used. google.comresearchgate.net Alternatively, using piperazine monohydrochloride can help achieve mono-substitution with high selectivity. researchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Alkylating Agent | 3,4-Dimethoxybenzyl chloride | Provides the benzyl (B1604629) group | |

| Amine | Piperazine (often in excess) | Acts as the nucleophile | |

| Base | Potassium Carbonate (K₂CO₃) | Neutralizes acid byproduct | prepchem.com |

| Solvent | Dimethylformamide (DMF), Xylene | Dissolves reactants | prepchem.com |

| Temperature | Room temperature to reflux | Controls reaction rate | prepchem.com |

N-Alkylation Strategies for Piperazine Derivatives

Controlling selectivity in the N-alkylation of piperazine is a key synthetic challenge. To achieve mono-alkylation and avoid the formation of the undesired N,N'-dialkylated byproduct, several strategies have been developed. One of the most effective methods involves the use of a protecting group. researchgate.net The N-Boc (tert-butyloxycarbonyl) protected piperazine is a common starting material. Alkylation occurs at the unprotected nitrogen, and the Boc group can be subsequently removed under acidic conditions to yield the mono-alkylated piperazine. researchgate.net

Another approach involves the in situ formation of piperazine monohydrochloride by reacting piperazine with one equivalent of acid. researchgate.net This protonates one of the nitrogen atoms, reducing its nucleophilicity and thereby favoring mono-alkylation at the other nitrogen. google.comresearchgate.net The choice of solvent and base is also crucial. For example, using a large excess of piperazine itself can serve as both the reactant and the base to capture the acid formed during the reaction. organic-chemistry.org

Advanced Synthetic Strategies for Complex Piperazine Analogues

Beyond the synthesis of the parent compound, the this compound scaffold serves as a building block for more complex molecules, including bis-heterocyclic structures and derivatives formed through multi-component reactions.

Synthesis of Bis-Tetrahydropapaverine Analogues Incorporating Dimethoxybenzyl Moieties

The this compound unit is a component of certain complex, biologically active molecules. For instance, it can be incorporated into bis-intercalating agents, where two planar aromatic systems are linked by a flexible chain, often containing piperazine. nih.gov The synthesis of such molecules typically involves linking a pre-formed piperazine or a bis-piperazine intermediate with other molecular fragments. nih.govnih.govrsc.org

For example, bis(thiazole) and bis(thiadiazole) hybrids containing a piperazine linker have been synthesized. nih.govrsc.orgrjptonline.orgmdpi.com The synthesis often starts with the creation of a bis-aldehyde or bis-thiosemicarbazone from piperazine, which is then cyclized with other reagents to form the final bis-heterocyclic structure. nih.govrsc.org These multi-step syntheses demonstrate the utility of piperazine as a central scaffold for constructing large, symmetrical molecules with potential applications in medicinal chemistry. nih.gov

Application of Multi-component Reactions in Piperazine Derivatization

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgresearchgate.net These reactions are highly efficient and offer a direct route to diverse chemical libraries. figshare.com Piperazine, along with aldehydes like 3,4-dimethoxybenzaldehyde, can participate in various MCRs. researchgate.net

One notable example is the Ugi four-component reaction (U-4CR), an isocyanide-based MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. organic-chemistry.org While direct examples involving this compound are specific, the general principle allows for the rapid generation of complex piperazine-containing scaffolds. organic-chemistry.org For instance, piperazine-2,5-diones can be synthesized and further functionalized through condensation with various benzaldehydes, including those with dimethoxy substitutions, to create complex dimeric structures. csu.edu.au The Petasis reaction, or borono-Mannich reaction, is another MCR that can involve amines like piperazine, an aldehyde, and a boronic acid to form substituted amines. nih.gov These advanced strategies highlight the versatility of the piperazine core in combinatorial chemistry and the synthesis of novel molecular architectures.

Microwave-Assisted Synthetic Procedures for Enhanced Efficiency

The synthesis of this compound and its analogues has benefited significantly from the application of microwave-assisted organic synthesis (MAOS). This technology offers substantial improvements over conventional heating methods, primarily through accelerated reaction times, increased product yields, and enhanced purity. The principles of green chemistry are often better respected with these methods, which can sometimes be performed in greener solvents or even under neat (solvent-free) conditions. nih.govnih.gov

A general and efficient approach to synthesizing monosubstituted piperazines, including derivatives like this compound, involves the reaction of a piperazine salt (such as piperazine hydrochloride or monoacetate) with an appropriate alkylating or arylating agent. nih.gov Microwave irradiation has been shown to dramatically accelerate these reactions. For instance, a one-pot, one-step procedure catalyzed by metal ions supported on a polymeric resin can be adapted for a microwave reactor. nih.gov This setup not only shortens reaction times but also simplifies the work-up, as the heterogeneous catalyst can be easily filtered off. nih.gov The transition from batch reactions to a continuous flow microwave reactor has been explored to further enhance production efficiency, demonstrating the scalability of this technology for manufacturing piperazine derivatives. nih.gov

In the context of creating more complex analogues, microwave assistance is invaluable. For example, in the synthesis of piperazine-linked 3,5-disubstituted 1,2,4-triazoles, microwave irradiation facilitates the direct reaction between a nitrile and a hydrazide without the need for a base or solvent, achieving good yields in a very short time. scipublications.com Similarly, a one-step, multi-component reaction to produce pyridinyl-1,3,5-triazine-2,4-diamine hybrids was effectively conducted using microwave heating under neat conditions, significantly reducing reaction time and complexity compared to traditional methods. nih.gov

The table below summarizes the conditions and advantages of microwave-assisted synthesis for piperazine derivatives based on reported methodologies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to a few hours | nih.govnih.govscipublications.com |

| Solvent | Often requires organic solvents like methanol or acetic acid | Can use greener solvents (e.g., water) or be solvent-free | nih.govnih.govclockss.org |

| Catalyst | Soluble or heterogeneous catalysts | Often uses reusable heterogeneous catalysts (e.g., supported metal ions) | nih.gov |

| Yield | Variable, often moderate | Generally good to excellent yields | nih.govscipublications.com |

| Efficiency | Batch processing is common | Amenable to both batch and continuous flow processing for scalability | nih.gov |

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance efficacy and other pharmacological properties. For this compound, derivatization focuses on modifying specific parts of the molecule to understand their influence on biological activity. The piperazine scaffold is a popular choice in drug discovery due to its two nitrogen atoms, which can be readily functionalized to modulate properties like solubility, hydrogen bonding capacity, and receptor affinity. nih.gov

Introduction of Varied Aromatic and Heterocyclic Substituents

A primary strategy for SAR studies involves attaching a diverse range of aromatic and heterocyclic rings to the N4-position of the piperazine core, opposite the 3,4-dimethoxybenzyl group. This allows for the exploration of how different electronic and steric properties at this position affect the molecule's interaction with biological targets.

Heterocyclic systems are of particular interest due to their prevalence in biologically active compounds and their ability to act as bioisosteres for other functional groups. tjpr.org Research has shown the successful synthesis of various piperazine derivatives incorporating heterocycles such as:

1,3,4-Oxadiazoles: These can be synthesized by reacting a piperazine-containing intermediate with precursor molecules under various conditions. For example, a 3-hydroxybenzohydrazide (B1677109) can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring, which is then linked to a piperazine moiety. nih.gov The oxadiazole ring can act as a hydrogen bond acceptor and a rigid linker to position other substituents. nih.gov

1,2,4-Triazoles: Microwave-assisted synthesis has been effectively used to create 3,5-disubstituted 1,2,4-triazoles linked to a piperazine ring. scipublications.com This approach allows for the rapid generation of a library of compounds for biological screening.

1,3,5-Triazines: Multi-component reactions under microwave irradiation can efficiently produce hybrids of piperazine (or related amino-pyridines) and 1,3,5-triazines. nih.gov These nitrogen-rich heterocycles can engage in multiple hydrogen bonding interactions.

The introduction of these varied substituents systematically alters the molecule's lipophilicity, polarity, and geometry, providing crucial data for SAR models.

Table 2: Examples of Heterocyclic Scaffolds for Derivatization of the Piperazine Core

| Heterocyclic System | Synthetic Precursors/Method | Potential Role in SAR | Reference(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole | N'-acylhydrazides, chloroacetyl chloride, followed by cyclization and piperazine coupling. | Hydrogen bond acceptor, rigid aromatic linker. | tjpr.orgnih.gov |

| 1,2,4-Triazole (B32235) | Nitriles and hydrazides under microwave conditions. | Bioisostere, can be substituted at multiple positions. | scipublications.com |

| 1,3,5-Triazine | Cyanamide, aminopyridine, and aldehydes/ketones in a one-pot reaction. | Nitrogen-rich scaffold for hydrogen bonding. | nih.gov |

| Isoxazol-5(4H)-one | Aldehydes, active methylene (B1212753) compounds, and hydroxylamine (B1172632) hydrochloride with piperazine as a catalyst. | Introduction of a five-membered heterocyclic ring via multi-component reaction. | clockss.org |

Modification of Benzyl versus Benzoyl Moieties

Another critical aspect of SAR exploration involves modifying the group attached to the N1-nitrogen of the piperazine ring. The distinction between a benzyl group (Ar-CH₂-) and a benzoyl group (Ar-C(O)-) is significant. The benzyl group provides a flexible, non-polar linker, while the benzoyl group introduces a rigid, planar, and polar amide functionality.

This modification directly impacts the molecule's conformational flexibility and its ability to act as a hydrogen bond donor or acceptor. SAR studies on related piperazinone compounds, which are structurally similar, have provided extensive insights into this area. nih.gov In these studies, researchers systematically evaluated different acyl groups (analogous to the benzoyl moiety) attached to the piperazine nitrogen. nih.gov

The key differences and their implications for SAR are outlined below:

Flexibility: The methylene bridge (-CH₂-) in the benzyl group allows for greater rotational freedom compared to the rigid amide bond in the benzoyl group. This can affect how the molecule fits into a binding pocket.

Electronic Properties: The carbonyl group in the benzoyl moiety is a strong hydrogen bond acceptor and alters the electronic distribution of the adjacent aromatic ring. This is a critical feature for interactions with biological targets.

Metabolic Stability: Amide bonds (present in benzoyl derivatives) can be susceptible to hydrolysis by metabolic enzymes. In contrast, the benzyl group is generally more stable. Extensive SAR studies often include evaluating the in vitro metabolic stability of analogues to identify substituents that improve this property. nih.gov

By synthesizing and testing both N-benzyl and N-benzoyl series of piperazine analogues, researchers can determine which scaffold is more favorable for a given biological target and further optimize the aromatic substituents on that preferred scaffold. nih.gov

Mechanistic Insights into the Biological Action of 1 3,4 Dimethoxybenzyl Piperazine Derivatives

Receptor Binding Affinities and Selectivity Profiles (e.g., 5-HT Receptors, Dopamine (B1211576) Receptors, Neurokinin-3 Receptors)

Derivatives of the 1-benzylpiperazine (B3395278) scaffold are well-known for their interactions with various neurotransmitter receptors, particularly those for serotonin (B10506) (5-HT) and dopamine. The specific substitution patterns on both the benzyl (B1604629) and piperazine (B1678402) rings dictate the affinity and selectivity for these receptors.

Serotonin and Dopamine Receptors: A wide range of 1-benzylpiperazine derivatives have been synthesized and evaluated for their binding properties at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov For instance, a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines demonstrated high affinity for the D2 receptor, with low to moderate affinity for 5-HT1A and 5-HT2A receptors. nih.gov The affinity for these receptors is crucial for the pharmacological profile of potential antipsychotic agents. nih.govasianpubs.org The ratio of affinities for 5-HT2A versus D2 receptors is often used as an early predictor of an "atypical" antipsychotic profile, with a higher ratio suggesting a lower propensity for certain side effects. asianpubs.org

Specific derivatives have shown notable selectivity. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. westminster.ac.uk Similarly, certain coumarin-based piperazine derivatives, such as 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, exhibit high affinity for 5-HT1A receptors with Ki values as low as 0.57 nM. mdpi.com In some cases, piperazine derivatives exhibit a multi-receptor binding profile; one such compound, LQFM180, was found to bind to α1B-adrenergic, 5-HT1A, and D2 receptors, albeit in the low micromolar range. orcid.org

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | westminster.ac.uk |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | westminster.ac.uk |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 | mdpi.com |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | mdpi.com |

Neurokinin-3 (NK3) Receptors: The 1-benzylpiperazine scaffold is also a key component in the development of antagonists for the neurokinin-3 (NK3) receptor. google.comgoogle.com The NK3 receptor, primarily expressed in the central nervous system, is involved in modulating the release of dopamine, acetylcholine (B1216132), and serotonin. googleapis.com Consequently, NK3 antagonists are being investigated for a variety of CNS disorders. google.com The development of N-acyl-triazolopiperazine derivatives has led to potent and selective NK3 receptor antagonists. acs.org For example, the lead optimization of these compounds involved evaluating their bioactivity through radioligand binding (pKi) and functional assays (pIC50) at recombinant human NK3 receptors, leading to the identification of clinical candidates. acs.org

Enzyme and Protein Modulation Profiles (e.g., PARP, Leucyl-tRNA Synthetase (LeuRS), Tyrosine Kinases)

Beyond direct receptor binding, 1-(3,4-Dimethoxybenzyl)piperazine derivatives modulate the activity of various intracellular enzymes and proteins, contributing significantly to their biological effects.

Poly(ADP-ribose) Polymerase (PARP): Several studies have implicated benzylpiperazine derivatives in pathways involving PARP, an enzyme crucial for DNA repair and apoptosis. Treatment of cancer cells with certain benzylpiperazinyl derivatives of alepterolic acid resulted in a significant increase in cleaved PARP, a hallmark of caspase-dependent apoptosis. researchgate.netresearchgate.net This effect was linked to the modulation of the Akt/p70S6K signaling pathway. researchgate.netresearchgate.net Furthermore, the structure 2-(3,4-Dimethoxybenzyl)-5-(3-(2-fluoro-3-methylpyridin-4-yl)phenyl)-1,3,4-oxadiazole, which contains the core dimethoxybenzyl moiety, has been identified as a PARP cleavage-inducing structure. researchgate.net Notably, the approved PARP inhibitor Olaparib, used in cancer therapy, features a piperazine ring in its structure, highlighting the importance of this moiety in the design of PARP inhibitors. nih.govjst.go.jp

Leucyl-tRNA Synthetase (LeuRS): Leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis, has emerged as a target for antimicrobial agents. While direct inhibition by a this compound derivative is not explicitly documented, related compounds are active in this area. For example, the benzamide (B126) MMV652003 has been reported to act on LeuRS in trypanosomes. mdpi.com Significantly, benzyl piperazine compounds like MMV689029 and MMV689028 have been identified as promising starting points for developing new drugs against these same pathogens, suggesting that the benzylpiperazine scaffold may be suitable for designing LeuRS inhibitors. mdpi.com

Tyrosine Kinases: A novel piperazine derivative has been shown to potently inhibit multiple cancer signaling pathways, including those regulated by Src family kinases (a family of non-receptor tyrosine kinases) and the BCR-ABL fusion protein, which possesses deregulated tyrosine kinase activity. acs.org This inhibition contributes to the compound's ability to induce apoptosis in cancer cells, demonstrating that modulation of tyrosine kinase activity is a key part of the mechanistic action of some piperazine derivatives. acs.org

Neurotransmitter Transporter (e.g., Serotonin, Dopamine, Norepinephrine) Reuptake Inhibition and Release Modulation

The ability of this compound derivatives to modulate monoamine neurotransmitter levels extends to their interaction with reuptake transporters. These transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—are responsible for clearing neurotransmitters from the synaptic cleft.

Research into compounds related to GBR 12909, a potent dopamine uptake inhibitor, has shown that modifications to the piperazine structure can yield highly potent and selective inhibitors of the dopamine transporter (DAT). researchgate.net Some analogues display substantially higher selectivity (up to several thousand-fold) for DAT over the serotonin transporter (SERT). researchgate.net Further studies on diphenyl piperazine derivatives confirmed their potent dopamine uptake inhibitory activities in the central nervous system. mdpi.com

The structural features that govern selectivity have been systematically studied. In a series of 4-benzylpiperidine (B145979) carboxamides, which are structurally related to benzylpiperazines, the nature of the aromatic ring substituents was critical for selectivity. ijrrjournal.com Compounds featuring a diphenyl group showed strong inhibition of dopamine reuptake, whereas those with a biphenyl (B1667301) group had a higher inhibitory effect on the norepinephrine (B1679862) transporter (NET). ijrrjournal.com The length of the linker between the piperidine/piperazine ring and other parts of the molecule also plays a crucial role in determining the potency of dopamine reuptake inhibition. ijrrjournal.com

Cellular and Molecular Pathway Perturbations

The interactions of this compound derivatives at the receptor and enzyme level culminate in the disruption of major cellular and molecular pathways, often leading to outcomes like programmed cell death (apoptosis) and inhibition of cell growth.

Activation of Mitochondria-Dependent Apoptosis Pathways

Several benzylpiperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondria-dependent, pathway. acs.org Mechanistic studies revealed that treatment with these compounds leads to a significant increase in the levels of cleaved caspase-9 and cleaved caspase-3. researchgate.netresearchgate.net Caspase-9 is the key initiator caspase in the mitochondrial pathway. This activation is often accompanied by an increase in the Bax/Bcl-2 ratio, which indicates a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. researchgate.netresearchgate.net

Disruption of Intracellular Calcium Homeostasis

The piperazine scaffold is present in compounds known to act as calcium channel antagonists. researchgate.net N-benzhydrylpiperazine derivatives have been specifically examined for their ability to alter the permeability of the cell membrane to both extracellular and intracellular calcium. researchgate.net This activity classifies them as calcium antagonists, capable of disrupting the carefully regulated balance of intracellular calcium. acs.orgresearchgate.net Furthermore, some benzyl-piperazine derivatives have been identified as ligands for sigma receptors (σR), and the activation of σ2R, in particular, has been shown to elevate intracellular Ca2+ levels, providing another mechanism by which these compounds can perturb calcium homeostasis. acs.org

Inhibition of Cell Proliferation Signaling Pathways (e.g., S6K phosphorylation)

A critical mechanism by which benzylpiperazine derivatives exert anti-cancer effects is through the inhibition of cell proliferation signaling. Multiple studies have demonstrated that these compounds can suppress the PI3K/AKT/mTOR pathway. mdpi.comacs.org A key downstream effector of this pathway is the ribosomal p70S6 kinase (p70S6K), which plays a crucial role in protein synthesis and cell growth. Treatment of cancer cells with certain piperazine derivatives leads to a dose-dependent decrease in the phosphorylation of p70S6K. mdpi.com Further mechanistic work has confirmed that benzylpiperazine derivatives can induce apoptosis and inhibit cell migration through the specific modulation of the Akt/p70S6K signaling pathway. researchgate.netresearchgate.net

Interference with Mitotic Processes and Cell Cycle Progression

While the broader class of piperazine-containing compounds has been a subject of extensive research in oncology, leading to the discovery of various derivatives with potent anticancer activities, specific studies detailing the interference of this compound derivatives with mitotic processes and cell cycle progression are not extensively documented in publicly available scientific literature.

General studies on piperazine derivatives have indicated that some of these compounds can exert their anticancer effects by inducing cell cycle arrest, a critical process that prevents the proliferation of cancer cells. For instance, certain piperazine derivatives have been observed to cause cell cycle arrest at different phases, such as G1 or G2/M, depending on the specific chemical structure of the derivative and the type of cancer cell line being studied. This arrest is often a prelude to apoptosis, or programmed cell death.

The 3,4-dimethoxybenzyl moiety is a key structural feature that can influence the biological activity of the parent piperazine molecule. Variations in this part of the structure, as well as substitutions on the piperazine ring, would be expected to modulate the compound's interaction with biological targets, potentially leading to effects on the cell cycle and mitosis.

To provide a comprehensive understanding of how derivatives of this compound specifically impact mitotic processes and cell cycle progression, further dedicated research, including cell-based assays, flow cytometry for cell cycle analysis, and investigation of effects on key cell cycle regulatory proteins (such as cyclins and cyclin-dependent kinases) and mitotic components, would be necessary. Without such specific studies, a detailed and scientifically accurate account for this particular subclass of compounds remains to be elucidated.

Structure Activity Relationship Sar and Computational Studies of 1 3,4 Dimethoxybenzyl Piperazine Analogues

Influence of Substituent Variations on Biological Activity

The 3,4-dimethoxy substitution on the benzyl (B1604629) ring of 1-(3,4-dimethoxybenzyl)piperazine is a critical determinant of its biological activity. In a series of ether analogues of a sigma (σ) receptor ligand, replacing the 3,4-dimethoxy group with a cyclic methylenedioxy group resulted in one of the highest affinities for the σ1 receptor, with a Ki value of 4.63 nM. researchgate.net This suggests that the electronic and conformational effects of the methylenedioxy group are well-tolerated and may even be favorable for binding to this particular target.

Fluorination of the benzyl ring has also been explored to modulate the physicochemical and pharmacological properties of these analogues. nih.gov The introduction of fluorine atoms can alter metabolic stability and receptor binding affinity. nih.gov For instance, in a series of fluorinated quinolinecarboxamides designed as fibroblast activation protein (FAP) inhibitors, a fluoroethyltriazole derivative demonstrated low nanomolar inhibitory activity (IC50 = 1.7 nM) and high metabolic stability. nih.gov While not directly on the 3,4-dimethoxybenzyl moiety, this highlights the potential of fluorination to enhance the drug-like properties of related compounds.

| Compound/Analog Type | Target/Activity | Key Findings |

| Methylenedioxy Analog | σ1 Receptor Affinity | Exhibited high affinity with a Ki value of 4.63 nM. researchgate.net |

| Fluorinated Quinolinecarboxamide | FAP Inhibition | Showed low nanomolar inhibitory activity (IC50 = 1.7 nM) and high metabolic stability. nih.gov |

The introduction of halogen atoms, such as chlorine or a trifluoromethyl group, onto the phenyl ring of piperazine (B1678402) derivatives has been shown to significantly impact their biological activity. For instance, in a series of coumarin-piperazine hybrids, the presence of a chlorine moiety in the phenyl ring at the piperazine was found to be important for their biological activity. semanticscholar.org The conversion of this chlorine to a trifluoromethyl group or a hydrogen atom led to a reduction in activity. semanticscholar.org

In another study focusing on N-arylpiperazines, the introduction of lipophilic substituents like 3'-CF3 or 4'-F at the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro antimycobacterial activity. mdpi.com Furthermore, a derivative with a 4'-Cl-3'-CF3-phenyl group retained high in vitro anti-tuberculosis efficiency. mdpi.com The position of the halogen substituent is also crucial; for example, 1-(3-chlorophenyl)piperazine (mCPP) is a known metabolite of several psychotropic drugs and exhibits psychoactive properties. farmaceut.orgnih.gov

| Compound/Analog Type | Target/Activity | Key Findings |

| Chlorinated Coumarin-Piperazine | General Biological Activity | Chlorine moiety was important for activity; replacement with trifluoromethyl or hydrogen reduced activity. semanticscholar.org |

| Fluorinated/Trifluoromethylated N-Arylpiperazines | Antimycobacterial Activity | 3'-CF3 or 4'-F substitutions improved in vitro activity. mdpi.com |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Psychoactive Properties | Known active metabolite of several psychotropic drugs. farmaceut.orgnih.gov |

The substitution of the N-4 position of the piperazine ring with various aromatic and heterocyclic systems has a profound effect on the pharmacological profile of this compound analogues.

Phenyl and Substituted Phenyl Rings: The nature and position of substituents on the phenyl ring are critical. In a study of coumarin-piperazine derivatives, the activity towards certain receptors was found to depend primarily on the type of substituent at the N-4 position of the piperazine ring, with the order of activity being: o-methoxyphenyl group > phenyl group > pyrimidine group > pyridine group. semanticscholar.org

Pyridinyl and Pyrazinyl Rings: The replacement of a phenyl ring with a 2-pyridyl group has been shown to cause a loss of antimycobacterial activity, suggesting a decrease in electron density on the ring atoms is detrimental in this context. mdpi.com Pyrazine-containing molecules are known to possess a wide range of pharmacological activities, including antitumor effects. researchgate.netnih.gov

Indole and Coumarin Rings: The incorporation of indole and coumarin moieties has been extensively studied. In a series of coumarin-piperazine derivatives, the location of the connection to the coumarin ring and the substituents on the piperazine moiety were found to be crucial for activity. semanticscholar.org For instance, changing the connection from the C-4 to the C-3 position of the coumarin decreased activity. semanticscholar.org Similarly, certain substitutions on the indole ring of coumarin-indole hybrids have been shown to yield potent antibacterial agents. nih.gov

| Ring Substitution | Target/Activity | Key Findings |

| o-Methoxyphenyl | Receptor Binding | Showed higher activity compared to phenyl, pyrimidine, or pyridine substitutions in coumarin-piperazine derivatives. semanticscholar.org |

| 2-Pyridyl | Antimycobacterial Activity | Replacement of a phenyl ring with 2-pyridyl led to a loss of activity. mdpi.com |

| Indole-Coumarin Hybrid | Antibacterial Activity | Specific substitutions on the indole ring resulted in potent antibacterial agents. nih.gov |

Piperazine Ring Modifications and Their Pharmacological Implications

The piperazine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties. researchgate.net Modifications to this ring system can have significant pharmacological implications. For example, replacing the flexible piperazine ring with a more rigid bicyclic system, such as 2,5-diazabicyclo[2.2.1]heptane, has been suggested to improve binding ability due to the constrained conformation. plos.org Conversely, increasing the flexibility by substituting the piperazine ring with an ethylenediamine functional group can also alter the biological activity. plos.org

In some cases, replacing the piperazine ring with a piperidine moiety can impact activity. For instance, in a series of antimycobacterial agents, the replacement of a piperazin-1,4-diyl heterocycle with a piperidin-1,4-diyl moiety, along with other structural modifications, retained high in vitro anti-TB efficiency. mdpi.com

| Modification | Rationale | Pharmacological Implication |

| Replacement with 2,5-diazabicyclo[2.2.1]heptane | Increased Rigidity | Suggested to improve binding ability. plos.org |

| Replacement with Ethylenediamine | Increased Flexibility | Alters biological activity. plos.org |

| Replacement with Piperidine | Bioisosteric Replacement | Retained high anti-TB activity in a specific series of compounds. mdpi.com |

Contributions of Linker Region Modifications to Bioactivity

The type of functional group within the linker is also important. For example, a methylene (B1212753) linker in the C-4 position of a coumarin, connecting it to an amide moiety, was found to be a key feature in a potent inhibitor. semanticscholar.org

Molecular Docking and In Silico Modeling Approaches in SAR Elucidation

Computational methods, including molecular docking and in silico modeling, are invaluable tools for understanding the SAR of this compound analogues. These techniques provide insights into the binding modes of ligands with their biological targets and help to rationalize experimental findings.

Molecular docking studies have been employed to explore the binding of piperazine derivatives to various receptors and enzymes. For instance, docking studies of piperazine-tethered bergenin analogues revealed strong binding energy with the Bcl-2 protein, which helped to explain their anticancer activity. nih.gov In another study, a 3D-QSAR model was generated for arylpiperazine derivatives, suggesting that the hydrophobic part of the aromatic region and electron-withdrawing groups play a vital role in their agonist activity. nih.gov These computational models can guide the design of new analogues with improved potency and selectivity.

| Computational Method | Application | Key Insights |

| Molecular Docking | Anticancer Piperazine-Bergenin Hybrids | Revealed strong binding to the Bcl-2 protein, correlating with observed anticancer activity. nih.gov |

| 3D-QSAR Modeling | 5-HT1A Receptor Agonists | Identified the importance of hydrophobicity and electron-withdrawing features for agonist activity. nih.gov |

| In Silico ADMET Studies | Drug-Likeness Prediction | Used to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of newly designed compounds. |

Lead Optimization and Preclinical Development Strategies for 1 3,4 Dimethoxybenzyl Piperazine Based Compounds

Hit-to-Lead Progression Methodologies

The transition from a "hit"—a compound showing initial activity in a high-throughput screen—to a "lead" compound involves a focused effort to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgupmbiomedicals.com This "hit-to-lead" (H2L) or "lead generation" phase is a critical early stage in drug discovery. wikipedia.org The primary goal is to take initial hits, which often have micromolar (10⁻⁶ M) binding affinities, and optimize them to achieve nanomolar (10⁻⁹ M) affinities. wikipedia.org

The process begins with the confirmation and evaluation of the initial screening hits. wikipedia.org This is followed by the synthesis of analogs to explore the structure-activity relationship (SAR), which describes how the chemical structure of a compound relates to its biological activity. sygnaturediscovery.com For piperazine-based compounds, this involves a thorough assessment of their in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to select the most promising candidates for further optimization. sygnaturediscovery.com Computational tools, such as in-silico profiling, can be employed to guide synthetic strategies and explore scaffold hopping to generate new series of compounds with improved characteristics. sygnaturediscovery.com A key objective is to identify and address potential liabilities in the hit molecules early on, such as metabolic instability or off-target effects. wikipedia.orgsygnaturediscovery.com

For instance, in the development of selective NaV1.7 inhibitors, a series of piperazine (B1678402) amides underwent a systematic evaluation to establish SAR trends. This modular analysis allowed for the rapid development of analogs with a better balance of properties, including potency, selectivity, solubility, and metabolic stability. nih.gov

Scaffold Derivatization and Analogue Design for Enhanced Efficacy and Selectivity

The piperazine scaffold is considered a "privileged" structure in drug design due to its favorable physicochemical properties, including solubility, basicity, and chemical reactivity. nih.gov These characteristics make it a versatile building block for creating diverse libraries of compounds. nih.gov Scaffold derivatization and the design of analogues are key strategies to enhance the efficacy and selectivity of 1-(3,4-dimethoxybenzyl)piperazine-based compounds.

By systematically modifying the core piperazine structure and its substituents, researchers can fine-tune the compound's interaction with its biological target. This can lead to increased potency and a more favorable selectivity profile, reducing the likelihood of off-target effects. For example, the synthesis of a series of 1,4-substituted arylalkyl piperazine derivatives was undertaken to develop potent multidrug-resistance (MDR) reversing agents. nih.gov This work demonstrated that compounds with methoxy (B1213986) aromatic groups exhibited significant activity. nih.gov

Similarly, research into bisbenzamidine derivatives for treating Pneumocystis pneumonia showed that modifying the parent compound with a 1,4-piperazinediyl linker led to promising anti-Pneumocystis activity. nih.gov Further derivatization, such as adding branched alkyl chains, was found to reduce toxicity in vivo. nih.gov These examples highlight how targeted modifications to the piperazine scaffold can lead to compounds with improved therapeutic potential.

Structural Simplification Strategies in Drug Design

While complex molecules can exhibit high potency, they often suffer from poor drug-like properties and can be challenging and costly to synthesize. nih.govresearchgate.net Structural simplification is a powerful strategy to address these issues by removing unnecessary functional groups from a complex lead compound. nih.govresearchgate.net This approach can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce side effects. nih.govresearchgate.net

The core principle of structural simplification is to identify the essential pharmacophore—the minimal structural unit required for biological activity—and remove extraneous parts of the molecule. slideshare.net This can involve reducing the number of rings or chiral centers. researchgate.net An analysis of successful drug development case studies reveals that structural simplification has led to marketed drugs and promising clinical candidates. researchgate.net By focusing on the key interactions between the drug and its target, medicinal chemists can design simpler, more efficient molecules.

Preclinical Efficacy Studies in Relevant Biological Models

Before a drug candidate can be considered for human trials, its efficacy must be demonstrated in preclinical studies using relevant biological models. These studies provide crucial data on the compound's activity and potential therapeutic benefit.

In Vivo Animal Models

Animal models play a vital role in evaluating the in vivo efficacy of drug candidates. These models are designed to mimic human diseases and provide insights into how a compound behaves in a living organism. For piperazine-based compounds, various animal models have been utilized to assess their therapeutic potential.

For example, in the development of anti-Pneumocystis agents, an immunosuppressed mouse model was used to evaluate the efficacy of bisbenzamidine derivatives. nih.govnih.gov These studies demonstrated that several compounds significantly decreased the infection burden and improved survival rates compared to untreated controls. nih.govnih.gov Specifically, one compound showed marked anti-Pneumocystis activity at various doses. nih.gov Another study on piperazine amides as NaV1.7 inhibitors used a behavioral mouse model to demonstrate significant pharmacodynamic activity of an early lead compound. nih.gov

In Vitro Cell Line Studies

In vitro studies using cell lines are essential for initial efficacy screening and for understanding the mechanism of action of a drug candidate. These studies provide a controlled environment to assess a compound's activity against specific cell types, such as cancer cells or neurons.

For instance, derivatives of this compound have been investigated for their anticancer properties. Studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines. One study reported that (E)-3-(3,4-dihydroxyphenyl)acrylylpiperazine derivatives exhibited potent antiproliferative activities against three cancer cell lines. nih.gov The most potent compound in this series also demonstrated significant antitubulin polymerization activity. nih.gov

Other in vitro studies have explored the neurotoxic potential of piperazine derivatives in neuronally differentiated mouse P19 embryonic carcinoma stem cells and human neuroblastoma SH-SY5Y cells. diva-portal.org Additionally, the activity of piperazine-based compounds has been evaluated against various bacteria and fungi. researchgate.net

Identification and Development of Clinical Candidates and Preclinical Analogs

The culmination of lead optimization and preclinical testing is the identification of a clinical candidate—a compound with a desirable balance of potency, selectivity, and pharmacokinetic properties that warrants further investigation in human clinical trials. The development of preclinical analogs often continues in parallel to further refine the properties of the lead series.

The process of selecting a clinical candidate involves a rigorous evaluation of all available data. For piperazine-containing compounds, this includes their performance in in vitro and in vivo models, as well as their ADMET profiles. The goal is to select a molecule with the highest probability of success in clinical development. upmbiomedicals.com

The versatility of the piperazine scaffold has led to its inclusion in numerous approved drugs for a wide range of therapeutic applications. nih.govnih.gov The design of these drugs often leverages the favorable properties of the piperazine moiety to achieve the desired pharmacological effect. nih.gov The continued exploration of this compound and its analogs holds promise for the discovery of new and effective therapeutic agents.

Toxicological Assessments and Safety Profiles of Piperazine Derivatives

In Vitro Cytotoxicity Studies

In vitro studies are crucial for elucidating the cytotoxic potential of chemical compounds on a cellular level. For piperazine (B1678402) derivatives, these studies have often focused on cell lines representative of organs that are primary targets for toxicity.

Hepatotoxicity:

Studies on various piperazine designer drugs have demonstrated their potential to cause liver damage. For instance, research on N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) in human hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes has shown that these compounds can induce cell death. researchgate.net The mechanisms underlying this hepatotoxicity often involve increased formation of reactive oxygen species, depletion of intracellular glutathione (B108866) (GSH) and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, all of which are indicative of cellular distress and apoptosis. researchgate.net Among the tested compounds, TFMPP was generally found to be the most cytotoxic. researchgate.net Interestingly, the metabolism of these compounds by cytochrome P450 enzymes appears to be a detoxification pathway. researchgate.net Given that 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) is a major metabolite of the withdrawn therapeutic drug fipexide (B1195902) due to liver toxicity, this highlights the potential for hepatotoxic effects within this structural class. farmaceut.org

Cardiotoxicity:

The cardiotoxic potential of piperazine derivatives has also been investigated. Studies using the H9c2 cell line, derived from rat heart tissue, have shown that piperazine derivatives can induce cell death. farmaceut.org The mechanisms implicated in this cardiotoxicity include disturbances in calcium homeostasis, depletion of ATP, and a significant loss of mitochondrial membrane potential. farmaceut.org These cellular events can lead to impaired heart function and rhythm disturbances. farmaceut.org

Neurotoxicity:

The neurotoxic effects of piperazine derivatives are a significant concern, given their psychoactive properties. In vitro studies on differentiated human neuroblastoma SH-SY5Y cells and neuronally differentiated mouse P19 embryonic carcinoma stem cells have demonstrated the cytotoxic potential of several piperazine derivatives, including BZP and TFMPP. diva-portal.org These compounds were found to decrease mitochondrial membrane potential, reduce cellular viability, and increase the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. diva-portal.org Furthermore, investigations into benzylpiperazine analogs have shown they can induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in dopaminergic human neuroblastoma cell lines. nih.gov While specific neurotoxicity studies on 1-(3,4-Dimethoxybenzyl)piperazine are lacking, research on structurally related compounds suggests that it may also pose a risk to neuronal cells. nih.gov

Table 1: Summary of In Vitro Cytotoxicity of Piperazine Derivatives

| Compound Class | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Piperazine Derivatives (BZP, TFMPP, MeOPP, MDBP) | HepaRG, HepG2, Primary Rat Hepatocytes | Increased reactive oxygen species, GSH and ATP depletion, loss of mitochondrial membrane potential, caspase-3 activation, cell death. | researchgate.net |

| Piperazine Derivatives (BZP, TFMPP, MeOPP, MDBP) | H9c2 (Cardiomyocytes) | Disturbed Ca2+ homeostasis, ATP depletion, loss of mitochondrial membrane potential, cell death. | farmaceut.org |

| Piperazine Derivatives (BZP, TFMPP, MeOPP, pFPP) | Differentiated P19 and SH-SY5Y (Neuronal) | Decreased mitochondrial membrane potential, decreased cell viability, increased LDH release. | diva-portal.org |

| Benzylpiperazine Analogs | SH-SY5Y (Dopaminergic Neuroblastoma) | Oxidative stress, mitochondrial dysfunction, apoptosis. | nih.gov |

In Vivo Toxicity Models and Behavioral Studies

In vivo studies in animal models provide a more comprehensive understanding of the systemic toxicity and behavioral effects of substances. While specific in vivo toxicological data for this compound is scarce, research on related piperazine derivatives offers important insights.

There is a significant lack of data regarding the developmental and reproductive toxicity of this compound. General studies on piperazine and its salts have suggested a potential for reproductive and developmental toxicity, leading to classifications for these effects. europa.eu However, specific studies on benzylpiperazine derivatives in this context are not widely reported. The absence of such data represents a critical knowledge gap in the safety assessment of these compounds.

While direct evidence of neuronal damage from this compound is not available, studies on other benzylpiperazine derivatives suggest a potential for neurotoxic effects. Co-administration of certain benzylpiperazines has been found to attenuate the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) in the rat brain, suggesting an interaction with neuronal pathways. nih.gov The mechanism is thought to be independent of serotonin (B10506) uptake inhibition, indicating a novel neuropharmacological effect. nih.gov

Table 2: Summary of In Vivo and Behavioral Effects of Piperazine Derivatives

| Compound/Class | Animal Model | Observed Effects | Reference(s) |

|---|---|---|---|

| Benzylpiperazine (BZP) | Rodents | Increased locomotor activity. | nih.gov |

| Dibenzylpiperazine (DBZP) | Rodents | Increased horizontal locomotor activity. | nih.gov |

| Benzylpiperazine Derivatives | Rat | Attenuation of MDMA-induced neurotoxicity. | nih.gov |

Broader Health Consequences Associated with Recreational Use of Piperazine Designer Drugs

The recreational use of piperazine designer drugs is associated with a range of adverse health effects, stemming primarily from their stimulant and sympathomimetic properties. nih.govresearchgate.net Common reported features of intoxication include palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, mydriasis (dilated pupils), and insomnia. nih.gov More severe complications can include seizures, hyperthermia, renal failure, and serotonin syndrome. unodc.orgwikipedia.org

The psychological effects are also significant, with users reporting visual and auditory hallucinations, paranoia, and depression. nih.gov The hangover-like effects following use can be severe and prolonged. talktofrank.com Although fatalities solely from piperazine derivative ingestion are rare, they have been reported, and the risk increases significantly when these substances are combined with other drugs like alcohol or MDMA. wikipedia.org The lack of quality control in illicitly produced "party pills" means that the purity and composition are often unknown, further increasing the health risks to users. researchgate.net

Future Directions and Research Perspectives in 1 3,4 Dimethoxybenzyl Piperazine Research

Exploration of Novel Therapeutic Applications and Undiscovered Biological Activities

While initial studies have hinted at the potential of 1-(3,4-Dimethoxybenzyl)piperazine in areas like antidepressant and antipsychotic therapies, a vast landscape of other potential therapeutic applications remains to be explored. Future research will likely delve into its efficacy against a broader range of central nervous system disorders. The structural similarities of piperazine (B1678402) derivatives to compounds with known biological activities suggest a wealth of possibilities. mdpi.comresearchgate.net

Moreover, the known anti-inflammatory and analgesic properties of this compound warrant further investigation. nih.gov A deeper dive into these effects could lead to the development of new treatments for chronic pain and inflammatory conditions. The exploration of its antimicrobial and anticancer activities, which have been observed in other piperazine-containing molecules, also presents a compelling avenue for future studies. rsc.orgmdpi.comresearchgate.netnih.govmdpi.com

Table 1: Potential Therapeutic Areas for Future Research

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Modulation of neurotransmitter systems could be beneficial in conditions like Alzheimer's or Parkinson's disease. |

| Anxiety Disorders | Interaction with serotonin (B10506) and dopamine (B1211576) receptors suggests potential anxiolytic effects. |

| Antimicrobial Agents | The piperazine core is a known pharmacophore in many antimicrobial drugs. rsc.orgmdpi.com |

| Anticancer Therapies | Certain piperazine derivatives have demonstrated antitumor properties. mdpi.comnih.gov |

Development of Advanced and Sustainable Synthetic Methodologies for Analogues

The creation of new and improved methods for synthesizing this compound and its analogues is crucial for advancing research and potential commercialization. Traditional methods often involve multiple steps and the use of protecting groups, which can be inefficient. nih.gov Modern synthetic chemistry offers a range of innovative techniques that could be applied to create these compounds more sustainably.

Recent advancements in photoredox catalysis, for instance, provide a greener approach to chemical synthesis by using light to drive reactions. mdpi.comresearchgate.netorganic-chemistry.org This method, along with flow chemistry, which involves the continuous pumping of reagents through a reactor, offers advantages in terms of efficiency, safety, and scalability. mdpi.com The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, also represents a promising direction for creating monosubstituted piperazine derivatives in a more streamlined and cost-effective manner. nih.gov Furthermore, the use of organocatalysts, such as piperazine itself in some reactions, presents an eco-friendly alternative to metal-based catalysts. clockss.org

Deeper Elucidation of Mechanistic Pathways and Target Interactions

A fundamental aspect of future research will be to gain a more profound understanding of how this compound interacts with biological systems at a molecular level. It is believed to act as a ligand for serotonin and dopamine receptors, which influences neurotransmitter levels. However, the precise binding modes and the downstream signaling pathways that are activated remain to be fully characterized.

Investigating its interaction with other potential targets, such as various enzymes and ion channels, could reveal new mechanisms of action and therapeutic opportunities. Techniques like molecular docking and dynamic simulations can provide valuable insights into the specific amino acid residues involved in the binding of the compound to its target proteins. rsc.orgnih.gov Unraveling these intricate details is essential for the rational design of more potent and selective analogues.

Application of Advanced Computational Drug Design and Artificial Intelligence in Lead Discovery

Q & A

Q. How can researchers optimize the synthesis of MDBP to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane (DCM) to enhance reactivity .

- Reaction Conditions : Employ propargyl bromide or similar alkylating agents with K₂CO₃ as a base. Stirring at room temperature for 6–7 hours ensures completion .

- Catalysts : Copper sulfate (CuSO₄·5H₂O) and sodium ascorbate facilitate click chemistry for triazole derivatives, improving regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) and TLC monitoring (hexane:ethyl acetate 1:2) ensure purity .

| Key Parameters | Conditions |

|---|---|

| Solvent | DMF/DCM (1:2 ratio) |

| Base | K₂CO₃ (1.1 equiv.) |

| Reaction Time | 6–7 hours at room temperature |

| Chromatography | Ethyl acetate:hexane (1:8) |

Q. What analytical techniques are recommended for characterizing MDBP’s structural integrity?

- Methodological Answer :

- Raman Microspectroscopy : Optimized at 20 mW laser power and 128–256 scans for high-resolution spectra, enabling differentiation of isomers (e.g., 3-TFMPP vs. 4-TFMPP) .

- GC/MS : After acid hydrolysis and acetylation, detects metabolites like N-(4-hydroxy-3-methoxybenzyl)piperazine .

- NMR : Confirms substitution patterns (e.g., dimethoxybenzyl group position) .

Advanced Research Questions

Q. How do metabolic pathways of MDBP inform toxicological risk assessments?

- Methodological Answer : MDBP undergoes:

- Demethylenation : Forms N-(4-hydroxy-3-methoxybenzyl)piperazine, followed by glucuronidation/sulfation .

- Degradation : Piperazine ring cleavage yields ethylenediamine derivatives and 3,4-methylenedioxybenzylamine .

- Detection : Use GC/MS with liquid-liquid extraction (ethyl acetate) and enzymatic hydrolysis to identify phase I/II metabolites in urine .

Q. Key Metabolites :

| Metabolite | Detection Method |

|---|---|

| N-(4-hydroxy-3-methoxybenzyl)piperazine | GC/MS after acetylation |

| Piperazine | Full-scan GC/MS |

Q. What strategies resolve conflicting data on MDBP’s receptor binding affinities?

- Methodological Answer :

- Comparative Studies : Benchmark against structurally similar analogs (e.g., TFMPP, mCPP) to assess serotonin (5-HT₂) vs. dopamine receptor interactions .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to 5-HT₂A receptors using crystal structures (PDB ID: 6A94) .

- In Vitro Assays : Radioligand binding assays (e.g., [³H]ketanserin for 5-HT₂A) validate computational predictions .

Q. What in vitro models are suitable for studying MDBP’s neuropharmacological effects?

- Methodological Answer :

- Cell Lines : HEK-293 cells transfected with human 5-HT₂A/2C or D₃ receptors .

- Functional Assays : Calcium flux (FLIPR) or cAMP accumulation to measure GPCR activation .

- Toxicity Screening : SH-SY5Y neuroblastoma cells exposed to MDBP (10–100 µM) to assess cytotoxicity via MTT assays .

Contradictions and Limitations

- Synthesis : uses propargyl bromide for piperazine substitution, while other studies (e.g., ) focus on metabolic pathways without synthetic details.

- Receptor Affinities : TFMPP (a structural analog) shows higher 5-HT₂B affinity than MDBP in some studies, but discrepancies exist due to isomer-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。